

Spectral Data Analysis of 2-Chloro-6-nitrobenzamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-6-nitrobenzamide

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This technical guide provides a comprehensive overview of the spectral data for **2-Chloro-6-nitrobenzamide**, a key intermediate in various synthetic pathways. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Summary of Spectral Data

The following tables summarize the predicted spectral data for **2-Chloro-6-nitrobenzamide**. This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for **2-Chloro-6-nitrobenzamide**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.2 - 7.8	m	3H	Aromatic Protons
~7.6	br s	2H	Amide Protons (-CONH ₂)

Note: Predicted chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Chloro-6-nitrobenzamide**

Chemical Shift (ppm)	Assignment
~165	C=O (Amide)
~148	C-NO ₂
~135	C-Cl
~133	Aromatic CH
~130	Aromatic CH
~125	Aromatic C-C(O)NH ₂
~124	Aromatic CH

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Chloro-6-nitrobenzamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H Stretch (Amide)
~1670	Strong	C=O Stretch (Amide I)
~1600	Medium	N-H Bend (Amide II)
~1530	Strong	N-O Asymmetric Stretch (Nitro)
~1350	Strong	N-O Symmetric Stretch (Nitro)
~780	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-Chloro-6-nitrobenzamide**

m/z	Relative Intensity (%)	Assignment
200/202	High	[M] ⁺ (Molecular Ion)
184/186	Moderate	[M-NH ₂] ⁺
154/156	Moderate	[M-NO ₂] ⁺
138	Moderate	[M-NH ₂ -Cl] ⁺
110	High	[C ₆ H ₄ Cl] ⁺
75	Moderate	[C ₆ H ₃] ⁺

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectral data for **2-Chloro-6-nitrobenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Chloro-6-nitrobenzamide** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be noted, as it can influence chemical shifts.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.

- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Integrate the peaks to determine the relative number of protons.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **2-Chloro-6-nitrobenzamide** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

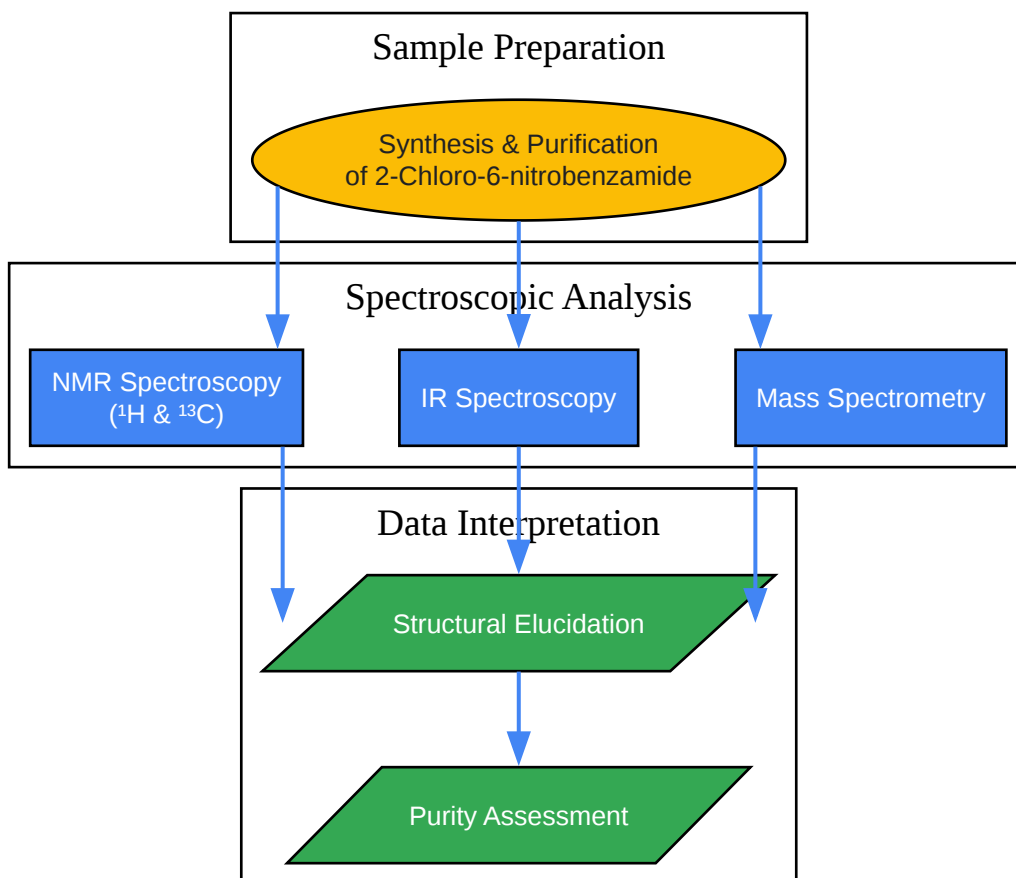
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

- Sample Preparation: Dissolve a small amount of **2-Chloro-6-nitrobenzamide** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Gas Chromatography:
 - Inject the sample solution into the GC.
 - Use a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the compound from any impurities.
 - Employ a temperature program to ensure elution of the compound.
- Mass Spectrometry:
 - As the compound elutes from the GC column, it enters the EI source of the mass spectrometer.
 - The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
 - A mass spectrum is generated, showing the relative abundance of the different fragment ions.

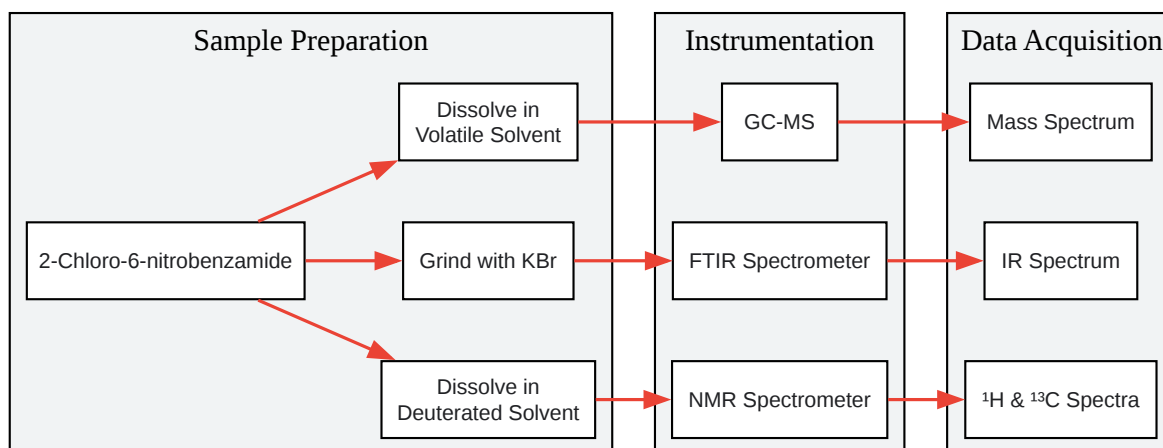
Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of **2-Chloro-6-nitrobenzamide**.



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Caption: Workflow for the spectral analysis of **2-Chloro-6-nitrobenzamide**.



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Caption: Experimental workflow for obtaining spectral data.

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